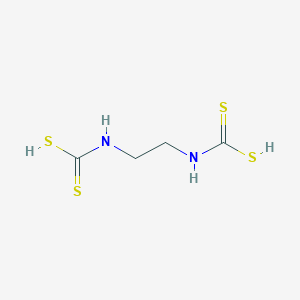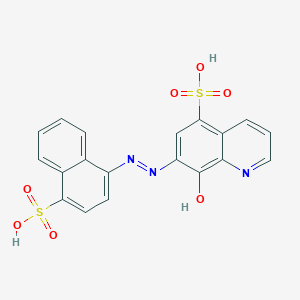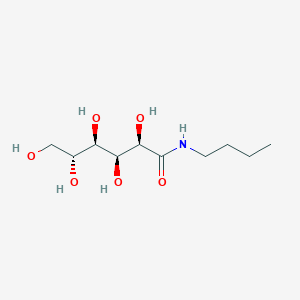
Diethyl-1,4-Dihydro-2,6-dimethyl-4-(4-fluorphenyl)-3,5-pyridindicarboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C19H22FNO4 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
1,4-Dihydropyridinverbindungen haben sich als vielversprechende Antikrebsmittel erwiesen . Sie wurden aus einer dreikomponentigen Eintopf-Kondensationsreaktion von β-Diketonaten, einem aromatischen Aldehyd und Ammoniumacetat unter Mikrowellenbestrahlung hergestellt . Einige dieser Verbindungen zeigten starke DNA-Spaltungsaktivitäten .
DNA-Photospaltung
Die synthetisierten 1,4-Dihydropyridinverbindungen wurden auf DNA-Photospaltung untersucht . Einige Verbindungen zeigten gute Docking-Interaktionen mit minimalen Bindungsenergien .
Molekular-Docking-Studien
Molekular-Docking-Studien wurden mit 1,4-Dihydropyridinverbindungen durchgeführt . Diese Studien helfen, die molekularen Wechselwirkungen der aktiven Verbindungen innerhalb der Bindungsstelle von B-DNA zu verstehen .
SAR-Analyse
Eine Struktur-Wirkungs-Beziehungsanalyse (SAR) wurde mit 1,4-Dihydropyridinverbindungen durchgeführt . Dies hilft beim Verständnis des Zusammenhangs zwischen der chemischen Struktur eines Moleküls und seiner biologischen Aktivität .
Arzneimittelentwicklung und -forschung
Stickstoffheterocyclen, wie z. B. 1,4-Dihydropyridinverbindungen, spielen eine wichtige Rolle in der modernen Arzneimittelentwicklung und -forschung
Wirkmechanismus
Target of Action
It is known that 1,4-dihydropyridine compounds have been studied for their potential as anticancer agents . They are known to interact with DNA and can cause DNA photocleavage .
Mode of Action
It is known that some 1,4-dihydropyridine compounds can cause dna photocleavage . This suggests that they may interact with DNA in a way that leads to its cleavage when exposed to light, which could potentially disrupt the function of cancer cells.
Biochemical Pathways
Given its potential as an anticancer agent and its ability to cause dna photocleavage , it may be inferred that it affects pathways related to DNA repair and cell division.
Result of Action
It is known that some 1,4-dihydropyridine compounds can cause dna photocleavage . This could potentially lead to the death of cancer cells, as DNA damage can disrupt their ability to divide and function properly.
Action Environment
It is known that the synthesis of 1,4-dihydropyridine compounds can be performed using crystalline nano-zno in ethanol under microwave irradiation . This suggests that the synthesis process may be influenced by factors such as temperature and the presence of certain catalysts.
Eigenschaften
IUPAC Name |
diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-7-9-14(20)10-8-13/h7-10,17,21H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITJZYHNAKUCFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)F)C(=O)OCC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350470 |
Source


|
| Record name | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58395-00-9 |
Source


|
| Record name | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)

